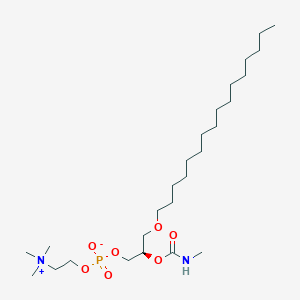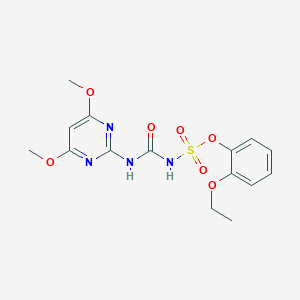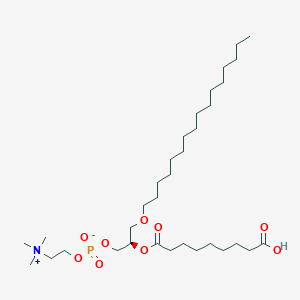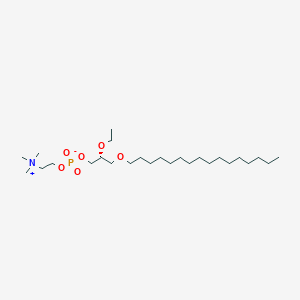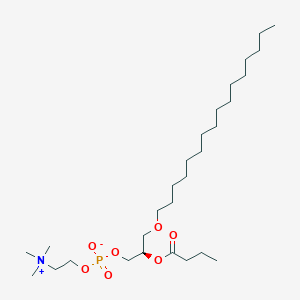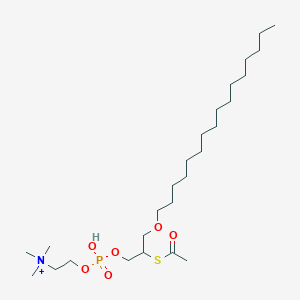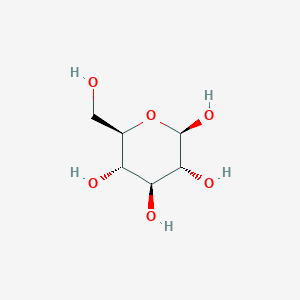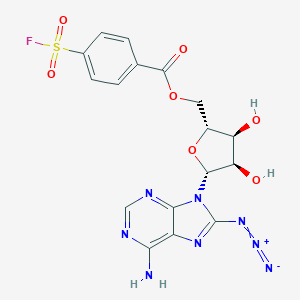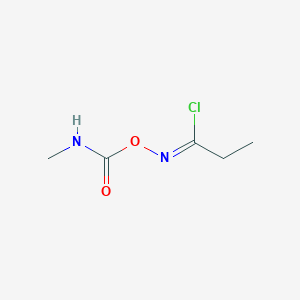![molecular formula C7H7NO3 B163759 1,3-Dioxolo[4,5-C]pyridine-4-methanol CAS No. 139645-23-1](/img/structure/B163759.png)
1,3-Dioxolo[4,5-C]pyridine-4-methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Dynamics
1,3-Dioxolo[4,5-C]pyridine-4-methanol and its derivatives have been extensively studied in chemical synthesis. An unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines was discovered during attempts to prepare functionalized 5-iodopyridine derivatives. This process involves a radical reaction known as the Hofmann–Löffler–Freytag reaction, highlighting the compound's potential in synthesizing pyridine-containing macrocycles (Lechel et al., 2012).
Electrophilic Behavior and Reactivity
Research has demonstrated the highly electrophilic nature of certain heteroaromatic structures related to 1,3-Dioxolo[4,5-C]pyridine-4-methanol. For instance, 4,6-dinitrotetrazolo[1,5-a]pyridine (DNTP) exhibited powerful electrophilic properties in addition or substitution processes, providing insights into the reactivity of related compounds (Boubaker et al., 2003).
Catalytic Methylation of Pyridines
The compound has also been studied in the context of catalytic methylation. A method was developed for the direct introduction of a methyl group onto the aromatic ring of pyridines, using methanol and formaldehyde as key reagents. This research is crucial for understanding the methylation of pyridine derivatives (Grozavu et al., 2020).
Molecular Organization and Solvent Interaction Studies
Spectroscopic studies of related compounds, such as 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, have shown that molecular organization varies with different solvents and concentrations. These studies are significant for understanding the solvation and aggregation behavior of such compounds (Matwijczuk et al., 2018).
Crystal Structure Analysis
Another research area focuses on the crystal structures of related compounds, which are crucial for understanding the material's physical and chemical properties. For instance, the crystal structure of 3,6-bis(pyridin-2-yl)-4-{[(3aS,5S,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-5H-bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran-5-yl)methoxy]methyl}pyridazine monohydrate has been determined, revealing important aspects of its molecular conformation and interaction (Filali et al., 2019).
Orientations Futures
A related compound, [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines, was found to have significant anticonvulsant activity with a good toxicity profile . This suggests that “1,3-Dioxolo[4,5-C]pyridine-4-methanol” and related compounds could be further explored for their potential as neurotherapeutic agents.
Propriétés
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBEKLRNNBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601340 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolo[4,5-C]pyridine-4-methanol | |
CAS RN |
139645-23-1 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
